2,4-Difluorobenzaldehyde oxime
Overview
Description
Synthesis Analysis
Oximes are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . The formation of an oxime ether moiety is one way to combine different structural elements into one molecule . This gives the possibility of composing compounds that exhibit various biological activity .Molecular Structure Analysis
The molecular formula of 2,4-Difluorobenzaldehyde oxime is C7H5F2NO . Its average mass is 157.117 Da and its monoisotopic mass is 157.033920 Da .Chemical Reactions Analysis
The characteristic ether moiety of the oxime is a structural element in the molecules of known drugs . An example is oxiconazole, an antifungal drug in the form of a salt (nitrate (V)) . It is an acetophenone-oxime derivative of the basic imidazole structural unit (substituted heterocyclic ring with a nitrogen in the 3-position) .Physical And Chemical Properties Analysis
2,4-Difluorobenzaldehyde oxime is a white solid. The molecular formula of 2,4-Difluorobenzaldehyde oxime is C7H5F2NO . Its average mass is 157.117 Da and its monoisotopic mass is 157.033920 Da .Scientific Research Applications
Spectroscopic Analysis
2,4-Difluorobenzaldehyde oxime has been studied through matrix-isolation infrared spectroscopy, revealing insights into photo-induced rotational isomerism. This research observed two rotamers (anti and syn) upon photoexcitation of difluorobenzaldehydes, including 2,4-Difluorobenzaldehyde. The study provides valuable data on the energy differences between these rotamers, aligning well with theoretical calculations (Itoh, Tanaka, Tsukada, Nishikiori, & Fujii, 2011).
Crystallographic Studies
Crystallographic investigations of 2,4-Difluorobenzaldehyde oxime derivatives have been conducted, focusing on the molecular structures and hydrogen bonding patterns. These studies highlight the structural intricacies of these compounds, including their isomorphism and unique hydrogen-bonding characteristics, contributing significantly to the understanding of molecular interactions and crystal engineering (Wardell, Ferreira, de Souza, Wardell, Low, & Glidewell, 2006).
Conformational and Vibrational Analysis
Ab initio Hartree-Fock and Density Functional Theory calculations have been applied to 2,4-Difluorobenzaldehydes, including their oxime derivatives, to analyze their conformational and vibrational properties. This research contributes to the understanding of the molecular dynamics and stability of such compounds, providing a theoretical basis for their potential applications (Sağlam & Ucun, 2008).
Microwave Spectral Studies
The microwave rotational spectra of 2,4-Difluorobenzaldehyde have been extensively studied. These studies offer insights into the molecular structure and behavior of the compound in the gas phase, which is crucial for its potential applications in various scientific fields (Bhattacharya & Jaman, 2013).
Synthesis and Chemical Reactions
Research into the synthesis and chemical behavior of 2,4-Difluorobenzaldehyde oxime derivatives has been carried out, exploring various synthetic routes and reaction mechanisms. This work is significant for understanding how these compounds can be produced and manipulated for specific scientific applications (Zhou Fengjun, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCQIVUYSQKNAZ-ONNFQVAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorobenzaldehyde oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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